

Spectroscopic Validation of 2-(4-bromophenyl)-N,N-dimethylacetamide: A Comparative Guide

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Compound of Interest

Compound Name: 2-(4-bromophenyl)-N,N-dimethylacetamide

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This guide provides a comparative analysis of the spectroscopic data for **2-(4-bromophenyl)-N,N-dimethylacetamide** against key structural analogues. By examining the spectral characteristics of N-(4-bromophenyl)acetamide and N,N-dimethylacetamide, we can confidently predict and validate the structure of the target compound. This document is intended to serve as a valuable resource for researchers in confirming the synthesis and purity of **2-(4-bromophenyl)-N,N-dimethylacetamide**.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted and observed spectroscopic data for **2-(4-bromophenyl)-N,N-dimethylacetamide** and its structural analogues. These values are crucial for confirming the identity and purity of the synthesized compound.

Table 1: ^1H NMR Chemical Shifts (δ , ppm) in CDCl_3

Compound	Aromatic Protons (AA'BB' system)	Methylene Protons (-CH ₂ -)	N-Methyl Protons (-N(CH ₃) ₂)	Acetyl Protons (-COCH ₃)	NH Proton
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	~7.45 (d, 2H), ~7.15 (d, 2H)	~3.60 (s, 2H)	~2.95 (s, 6H)	-	-
N-(4-bromophenyl)acetamide[1]	7.42 (m, 4H)	-	-	2.18 (s, 3H)	7.35 (br, 1H)
N,N-dimethylacetamide[2][3]	-	-	~2.9 (s), ~2.8 (s)	2.17 (s, 3H)	-

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound	Carbon yl Carbon (C=O)	Aromatic C-Br	Aromatic C-H	Aromatic C-C	Methylene Carbon (-CH ₂ -)	N-Methyl Carbon s (- N(CH ₃) ₂)	Acetyl Carbon (- COCH ₃)
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	~170	~121	~132, ~130	~135	~42	~37, ~35	-
N-(4-bromophenyl)acetamide[1]	168.36	116.86	131.95, 121.36	136.91	-	-	24.63
N,N-dimethylacetamide [4]	~170	-	-	-	-	~37, ~35	~21

Table 3: Mass Spectrometry (m/z)

Compound	Molecular Ion [M] ⁺	Key Fragments
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	241/243 (due to Br isotopes)	171/173 [M-N(CH ₃) ₂] ⁺ , 86 [CH ₂ CON(CH ₃) ₂] ⁺ , 72 [CON(CH ₃) ₂] ⁺
N-(4-bromophenyl)acetamide[5]	213/215	171/173 [M-COCH ₂] ⁺ , 132 [M-Br-COCH ₃] ⁺ , 43 [COCH ₃] ⁺
N,N-dimethylacetamide[6]	87	72 [M-CH ₃] ⁺ , 44 [CONCH ₂] ⁺

Table 4: Infrared (IR) Spectroscopy (cm⁻¹)

Compound	C=O Stretch (Amide I)	N-H Bend (Amide II)	C-N Stretch	Aromatic C=C Stretch	C-Br Stretch
2-(4-bromophenyl)-N,N-dimethylacetamide (Predicted)	~1650	-	~1260	~1600, ~1490	~600-500
N-(4-bromophenyl)acetamide[7] [8]	~1665	~1540	~1320	~1590, ~1485	~520
N,N-dimethylacetamide[9]	~1647	-	~1265	-	-

Comparative Analysis

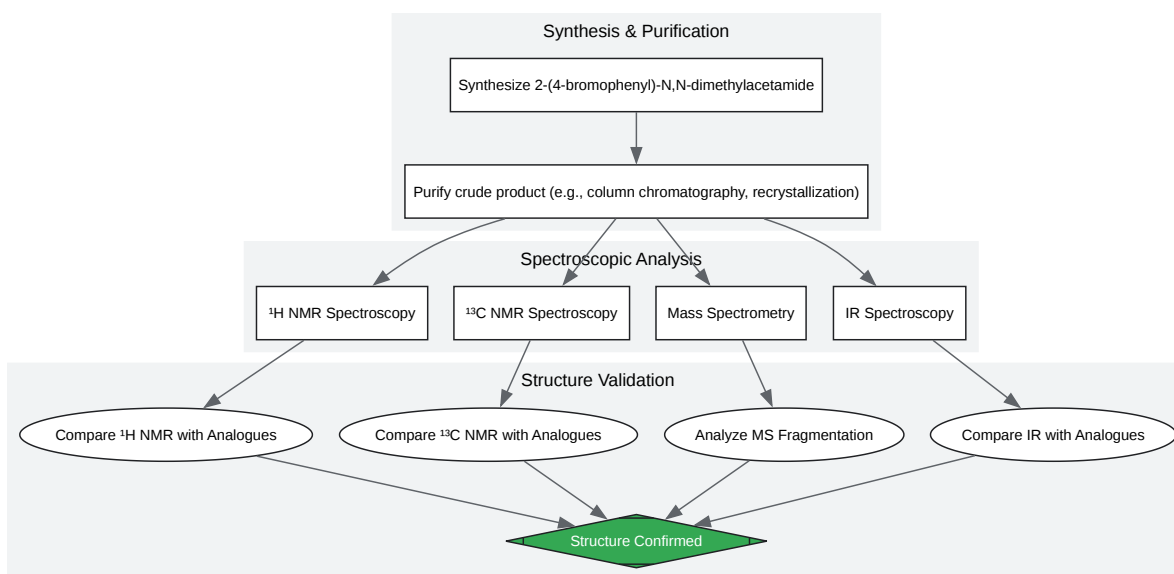
The structure of **2-(4-bromophenyl)-N,N-dimethylacetamide** can be validated by comparing its spectroscopic data with that of its constituent fragments and analogues.

- ^1H NMR:** The presence of a singlet around 3.60 ppm corresponding to the methylene protons and a singlet around 2.95 ppm for the two N-methyl groups will be characteristic. The aromatic region is expected to show a typical AA'BB' system for a 1,4-disubstituted benzene ring, distinguishing it from the more complex multiplet of N-(4-bromophenyl)acetamide.
- ^{13}C NMR:** The key signals for validation will be the methylene carbon at approximately 42 ppm and the two N-methyl carbons around 35-37 ppm. The carbonyl signal should be in the typical amide region (~170 ppm).
- Mass Spectrometry:** The presence of two molecular ion peaks with a 1:1 ratio at m/z 241 and 243, characteristic of the bromine isotopes, is a strong indicator of the compound's identity. Fragmentation patterns will help confirm the different parts of the molecule.

- IR Spectroscopy: A strong absorption band around 1650 cm^{-1} will indicate the presence of the tertiary amide carbonyl group. The absence of the N-H bending peak (around 1540 cm^{-1}) seen in N-(4-bromophenyl)acetamide is a critical piece of evidence for the N,N-disubstituted structure.

Experimental Workflow

The following diagram illustrates the logical workflow for the spectroscopic validation of **2-(4-bromophenyl)-N,N-dimethylacetamide**.



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References

- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. N,N-Dimethylacetamide(127-19-5) ¹H NMR [m.chemicalbook.com]
- 4. N,N-Dimethylacetamide(127-19-5) ¹³C NMR spectrum [chemicalbook.com]
- 5. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 6. N,N-Dimethylacetamide [webbook.nist.gov]
- 7. Solved N-(4-bromophenyl)acetamide ir spectrum | Chegg.com [chegg.com]
- 8. Acetamide, N-(4-bromophenyl)- [webbook.nist.gov]
- 9. N,N-Dimethylacetamide [webbook.nist.gov]
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